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Compound of Interest

Compound Name: LY 341495 disodium salt

Cat. No.: B1191883 Get Quote

Target Audience: Neuropharmacologists, Behavioral Scientists, and Drug Discovery Teams.

Compound Class: Selective Group II Metabotropic Glutamate Receptor (mGlu2/3) Antagonist.

[1][2]

Introduction & Mechanistic Rationale
LY 341495 is a nanomolar-potent, highly selective antagonist of Group II metabotropic

glutamate receptors (mGlu2 and mGlu3).[2] Unlike traditional monoaminergic antidepressants,

LY 341495 functions via the glutamatergic disinhibition hypothesis.

By blocking presynaptic autoreceptors (mGlu2/3), LY 341495 prevents the negative feedback

loop that normally limits glutamate release. This results in a transient "burst" of extracellular

glutamate in key limbic regions (prefrontal cortex, hippocampus). This burst stimulates

postsynaptic AMPA receptors, triggering rapid neuroplasticity pathways (mTORC1/BDNF)

similar to the mechanism of ketamine, but without direct NMDA receptor blockade.

Researchers must choose between Acute and Chronic protocols based on the experimental

goal:

Acute Administration: Targets rapid-onset antidepressant-like effects and immediate

molecular signaling (mTOR activation, phosphorylation of p70S6K).[1]

Chronic Administration: Targets the restoration of synaptic deficits caused by chronic stress

(e.g., reversing dendritic atrophy, normalizing PSD-95/GluA1 expression).
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Critical Pre-Protocol: Compound Preparation
Solubility Warning: LY 341495 is a dicarboxylic acid derivative. The free acid form is practically

insoluble in water or saline at neutral pH. Improper preparation leads to precipitation, variable

dosing, and peritonitis in rodents.

Validated Dissolution Protocol (1 mg/mL stock)
This system ensures complete solubilization without using toxic organic solvents like DMSO,

which can confound behavioral data.

Weighing: Weigh the required amount of LY 341495 (Free Acid).

Alkaline Dissolution: Add 0.1 N NaOH to the powder. Use approximately 10% of the final

intended volume.

Example: For 10 mg drug, add 1.0 mL of 0.1 N NaOH.

Action: Vortex/sonicate until the solution is perfectly clear. The carboxyl groups must be

deprotonated to dissolve.

Neutralization: Slowly add 0.1 N HCl to adjust the pH.

Target: pH 7.4 – 7.6.

Caution: Adding acid too quickly will cause the drug to crash out of solution as a white

precipitate. If this happens, add a drop of NaOH to re-dissolve and try again more slowly.

Dilution: Bring to final volume with sterile 0.9% Saline (PBS).

Vehicle Control: You must prepare a "dummy" vehicle containing the exact ratio of NaOH,

HCl, and Saline used in the drug solution to control for ionic strength and pH effects.

Protocol A: Acute Administration (Rapid-Acting
Focus)
Objective: To assess rapid behavioral despair reversal (antidepressant effect) and immediate

molecular signaling.[1][3]
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Experimental Design
Subjects: C57BL/6 Mice (8-10 weeks) or Sprague-Dawley Rats.

Dose Range: 0.3 – 3.0 mg/kg (i.p.).

Note: Doses >3.0 mg/kg lose selectivity and may antagonize mGlu8 or Group I mGluRs.

1.0 mg/kg is the standard efficacious dose [1].

Route: Intraperitoneal (i.p.) injection.[4][5]

Workflow
Acclimatization: Handle animals for 3 days prior to injection to reduce non-specific stress.

Administration: Inject LY 341495 or Vehicle (t=0).

Behavioral Testing Window:

30-45 mins post-injection: Optimal for Forced Swim Test (FST) or Tail Suspension Test

(TST). The glutamate burst is maximal during this window.

Molecular Harvest Window:

1 hour post-injection: Peak phosphorylation of mTOR, p70S6K, and 4E-BP1 [2].[1]

24 hours post-injection: Peak expression of synaptic proteins (PSD-95, GluA1) and BDNF

synthesis.

Protocol B: Chronic Administration (Restorative
Focus)
Objective: To study the maintenance of synaptic homeostasis and reversal of chronic stress-

induced anhedonia.
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Model: Often paired with Chronic Unpredictable Stress (CUS) or Chronic Social Defeat

Stress (CSDS).

Dose: 1.0 mg/kg (i.p.).[4]

Frequency: Once daily (QD) for 14 to 28 days.

Workflow
Stress Induction: Initiate CUS/CSDS protocol.

Concurrent Dosing: Administer LY 341495 (1 mg/kg) daily, typically 30 minutes prior to the

stressor or at the onset of the dark phase.

Washout Period (Critical):

Wait 24 hours after the final injection before behavioral testing.[6]

Reasoning: You want to measure the adaptive structural change (synaptic restoration), not

the acute pharmacological presence of the drug [3].

Analysis:

Behavior: Sucrose Preference Test (anhedonia), Novelty Suppressed Feeding.

Histology: Golgi staining for dendritic spine density in the Hippocampus (CA1/CA3) and

Prefrontal Cortex.

Mechanistic Visualization
The following diagram illustrates the signal transduction pathway triggered by LY 341495. The

blockade of presynaptic mGlu2/3 leads to a glutamate surge, which acts on postsynaptic AMPA

receptors to drive mTORC1 signaling and protein synthesis.
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Figure 1: Signal transduction cascade.[3] LY 341495 blocks inhibitory autoreceptors, driving

AMPA-dependent BDNF synthesis and mTORC1-mediated synaptogenesis.

Data Summary & Troubleshooting
Dosing Comparison Table

Parameter Acute Protocol Chronic Protocol

Primary Goal
Rapid behavioral response;

Signal transduction snapshot.

Reversal of stress-induced

atrophy; Maintenance of

efficacy.

Dose 0.3 – 1.0 mg/kg (i.p.) 1.0 mg/kg (i.p.)

Frequency Single bolus Daily (QD) x 14-28 days

Behavioral Test
30-60 mins post-dose

(FST/TST)

24 hrs post-last dose (Sucrose

Preference)

Key Biomarker
Phospho-mTOR, Phospho-

p70S6K (1 hr)

Total PSD-95, GluA1, Spine

Density

Reference Dwyer et al. (2012) [2] Seo et al. (2022) [3]

Common Pitfalls
pH Shock: If the vehicle is not pH-adjusted (7.4), animals may exhibit "writhing" behavior

immediately post-injection due to peritoneal irritation. This is a false positive for

nociception/distress and invalidates behavioral scoring.

Precipitation: If the solution turns cloudy upon adding saline, the pH dropped too fast. You

must re-alkalinize and neutralize more slowly.

Selectivity Loss: Avoid doses >5 mg/kg. At high concentrations, LY 341495 begins to block

mGlu8 and eventually Group I mGluRs, confounding the "clean" mGlu2/3 mechanism.

Experimental Workflow Timeline
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Figure 2: Workflow comparison. Note the critical washout period in the chronic protocol to

isolate adaptive effects from acute pharmacology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

